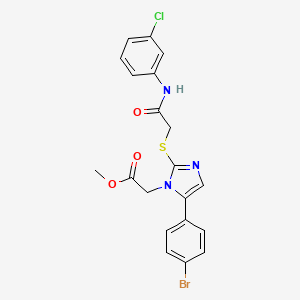
methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C20H17BrClN3O3S and its molecular weight is 494.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-(5-(4-bromophenyl)-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Imidazole Ring : A five-membered ring containing nitrogen, known for its role in biological systems.
- Thioether Group : Contributes to the compound's reactivity and interaction with biological targets.
- Bromophenyl and Chlorophenyl Substituents : These aromatic groups are significant for enhancing the compound's lipophilicity and potential bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Research has indicated that compounds containing imidazole and thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related structures have shown IC50 values in the low micromolar range, indicating potent antitumor properties .
- Antimicrobial Properties : The presence of halogenated phenyl groups enhances the antimicrobial activity of similar compounds. This suggests that this compound may also possess significant antimicrobial effects, although specific data on this compound is limited .
- Enzyme Inhibition : Compounds with similar structural features have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. The thioether group may play a critical role in enzyme binding, enhancing the overall efficacy of the compound .
Case Study 1: Antitumor Activity
In a study examining imidazole derivatives, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A related compound with similar structural characteristics was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL, suggesting that this compound may exhibit comparable efficacy .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-28-19(27)11-25-17(13-5-7-14(21)8-6-13)10-23-20(25)29-12-18(26)24-16-4-2-3-15(22)9-16/h2-10H,11-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKATSWXWHTQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














